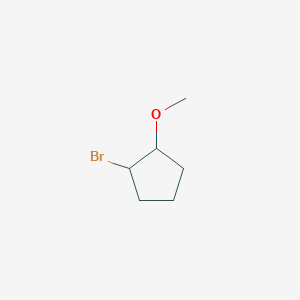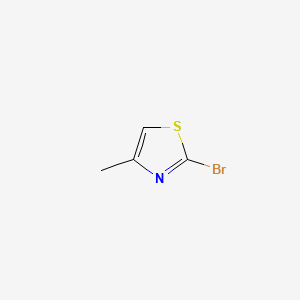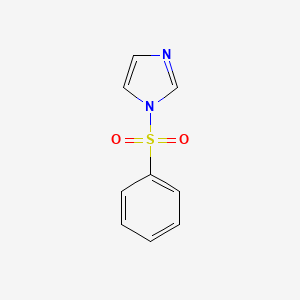![molecular formula C15H14O2 B1268358 4-[(4-Methylbenzyl)oxy]benzaldehyde CAS No. 66742-58-3](/img/structure/B1268358.png)
4-[(4-Methylbenzyl)oxy]benzaldehyde
描述
Synthesis Analysis
The synthesis of benzaldehyde derivatives, including compounds similar to 4-[(4-Methylbenzyl)oxy]benzaldehyde, involves oxygenation reactions and regioselective protection methods. For instance, regioselective protection of hydroxyl groups in dihydroxy-benzaldehydes has been achieved with various protecting groups, yielding significant insights into the synthetic accessibility of such compounds (Plourde & Spaetzel, 2002). Moreover, polyoxometalate-mediated electron transfer-oxygen transfer reactions have been utilized for the efficient synthesis of benzaldehyde derivatives from methylarenes, demonstrating a sustainable approach with high atom economy (Sarma, Efremenko, & Neumann, 2015).
Molecular Structure Analysis
The molecular structures of benzaldehyde derivatives, including those similar to 4-[(4-Methylbenzyl)oxy]benzaldehyde, have been confirmed using various spectroscopic techniques such as NMR, UV–VIS, and IR, alongside computational methods like density functional theory (DFT) (Baul et al., 2009). These analyses provide detailed insights into the molecular geometry, electronic structure, and potential functional properties of these compounds.
Chemical Reactions and Properties
4-[(4-Methylbenzyl)oxy]benzaldehyde and similar compounds participate in various chemical reactions, including photocatalytic oxidation processes. Selective photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes has been observed under specific conditions, highlighting the reactivity of these compounds towards oxygenation and their potential utility in synthetic organic chemistry (Higashimoto et al., 2009).
Physical Properties Analysis
The physical properties of benzaldehyde derivatives, including solubility, melting points, and crystal structures, have been explored through various analytical techniques. X-ray crystallography, in particular, has been instrumental in elucidating the solid-state structures of these compounds, providing valuable information on their molecular packing, hydrogen bonding interactions, and overall stability (Hayvalı et al., 2010).
Chemical Properties Analysis
Investigations into the chemical properties of 4-[(4-Methylbenzyl)oxy]benzaldehyde and related compounds focus on their reactivity, stability, and interaction with various reagents. Studies have shown that these compounds can undergo oxidation, reduction, and various substitution reactions, reflecting their versatility and potential applicability in different chemical contexts (Quiroz-Florentino et al., 2011).
科学研究应用
Field
Application
The compound “4-[(4-Methylbenzyl)oxy]benzaldehyde” is used in the synthesis of ethyl 4-[(4-methylbenzyl)-oxy]benzoate, a derivatized alkylbenzoate with an ether group . This compound is of interest due to its interesting physical properties and applications in industry .
Method of Application
The compound is synthesized and its crystal structure is analyzed. The title compound, C17H18O3, crystallizes with three molecules in the asymmetric unit . The molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .
Results
In the crystal packing, the molecules are connected by weak C—H interactions . The ester bond has a prominent position in cell biology and medicinal chemistry .
Synthesis of Hydrazone Derivatives
Field
Application
“4-[(4-Methylbenzyl)oxy]benzaldehyde” is used in the synthesis of a benzoylhydrazine bearing an ether group, 4-[(4-methylbenzyl)oxy]benzohydrazide, and the corresponding N0-[(thiophen-2-yl)methylidene] derivative . These compounds are of interest due to their pharmaceutical uses and many other applications .
Method of Application
The compound is synthesized and its crystal structure is analyzed. The supramolecular structures of both compounds are governed by N—H N and N—H O hydrogen-bonding interactions .
Results
The hydrazine compound shows a crystal packing with a more complex hydrogen-bonding scheme because of the NH—NH2 entity, forming a di-periodic supramolecular structure extending parallel to (100) . Hydrazone molecules are hydrogen-bonded through N—H O interactions, giving rise to the formation of ribbons parallel to [010] .
Synthesis of N-Phenylthiosemicarbazone Derivatives
Field
Application
“4-[(4-Methylbenzyl)oxy]benzaldehyde” is used in the synthesis of a benzoylhydrazine bearing an ether group, specifically "4-[(4-Methylbenzyl)oxy]benzaldehyde N-Phenylthiosemicarbazone" . This compound is of interest due to its potential pharmaceutical uses and many other applications .
Method of Application
The compound is synthesized and its structure is analyzed. The exact method of synthesis and analysis would depend on the specific experimental setup and the desired end product .
Synthesis of N-(4-Methoxyphenyl)Thiosemicarbazone Derivatives
Field
Application
“4-[(4-Methylbenzyl)oxy]benzaldehyde” is used in the synthesis of a benzoylhydrazine bearing an ether group, specifically "4-[(4-Methylbenzyl)oxy]benzaldehyde N-(4-Methoxyphenyl)Thiosemicarbazone" . This compound is of interest due to its potential pharmaceutical uses and many other applications .
Method of Application
The compound is synthesized and its structure is analyzed. The exact method of synthesis and analysis would depend on the specific experimental setup and the desired end product .
Synthesis of N-Phenylthiosemicarbazone Derivatives
Field
Application
“4-[(4-Methylbenzyl)oxy]benzaldehyde” is used in the synthesis of a benzoylhydrazine bearing an ether group, specifically "4-[(4-Methylbenzyl)oxy]benzaldehyde N-Phenylthiosemicarbazone" . This compound is of interest due to its potential pharmaceutical uses and many other applications .
Method of Application
The compound is synthesized and its structure is analyzed. The exact method of synthesis and analysis would depend on the specific experimental setup and the desired end product .
Synthesis of N-(4-Methoxyphenyl)Thiosemicarbazone Derivatives
Field
Application
“4-[(4-Methylbenzyl)oxy]benzaldehyde” is used in the synthesis of a benzoylhydrazine bearing an ether group, specifically "4-[(4-Methylbenzyl)oxy]benzaldehyde N-(4-Methoxyphenyl)Thiosemicarbazone" . This compound is of interest due to its potential pharmaceutical uses and many other applications .
Method of Application
The compound is synthesized and its structure is analyzed. The exact method of synthesis and analysis would depend on the specific experimental setup and the desired end product .
属性
IUPAC Name |
4-[(4-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHYFMKHRCUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341138 | |
| Record name | 4-[(4-Methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylbenzyl)oxy]benzaldehyde | |
CAS RN |
66742-58-3 | |
| Record name | 4-[(4-Methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














